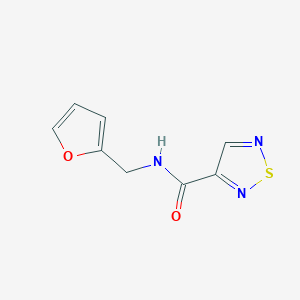

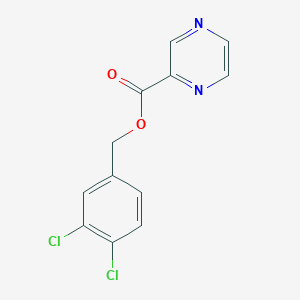

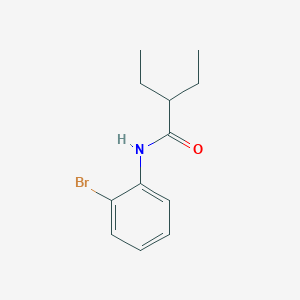

N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide and related compounds involves several steps, including the reaction of thiadiazoles with various carboxamides. A notable method involves the reaction of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with specific carboxychlorides in the presence of triethylamine, leading to moderate yields of thiadiazole carboxamides. The structures of synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and elemental analysis (Tang Zi-lon, 2015).

作用機序

Target of Action

N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This interaction with its targets results in increased urine production and decreased fluid accumulation in the body, relieving symptoms of fluid overload .

Biochemical Pathways

Furosemide affects the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidneys . By inhibiting this transporter, Furosemide prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these electrolytes and water .

Pharmacokinetics

Furosemide has a fast onset and short duration of action . It is well absorbed from the gastrointestinal tract, and its bioavailability is high . The average serum clearance of Furosemide is 66 ml/min in patients with renal insufficiency and 219 ml/min in normal subjects . The drug is extensively bound to plasma proteins, and its unbound fraction rapidly increases with decreasing albumin concentration .

Result of Action

The primary result of Furosemide’s action is diuresis, or increased urine production . This leads to decreased fluid accumulation in the body, relieving symptoms of conditions like congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The efficacy and stability of Furosemide can be influenced by various environmental factors. For example, the drug’s diuretic effect can be affected by the patient’s hydration status and electrolyte balance . Additionally, the drug’s absorption and metabolism can be influenced by factors such as the patient’s renal function and liver function .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-1,2,5-thiadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-8(7-5-10-14-11-7)9-4-6-2-1-3-13-6/h1-3,5H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJBPOTUEWJCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=NSN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-1,2,5-thiadiazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)

![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)

![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)